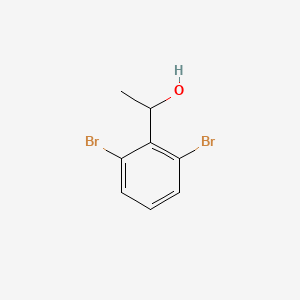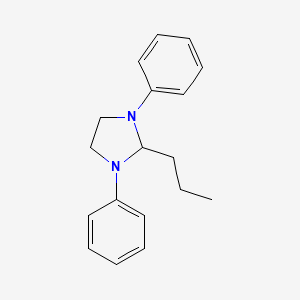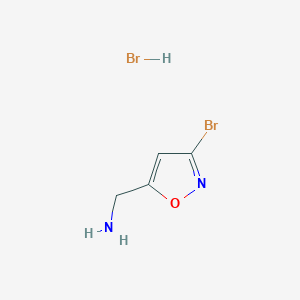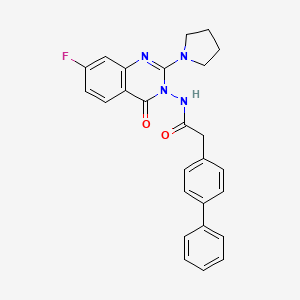
1-(2,6-Dibromophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dibromophenyl)ethanol is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to an ethyl chain, which is further bonded to a phenyl ring substituted with two bromine atoms at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2,6-Dibromophenyl)ethanol can be synthesized through several methods. One common approach involves the bromination of phenylethanol. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the phenyl ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,6-Dibromophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(2,6-Dibromophenyl)ethanone.
Reduction: The compound can be reduced to remove the bromine atoms, yielding phenylethanol.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium azide (NaN3) can be employed for substitution reactions.
Major Products:
Oxidation: 1-(2,6-Dibromophenyl)ethanone
Reduction: Phenylethanol
Substitution: Various substituted phenylethanol derivatives
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dibromophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(2,6-Dibromophenyl)ethanol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can influence the compound’s biological activity and reactivity.
Vergleich Mit ähnlichen Verbindungen
2,6-Dibromophenol: Similar structure but lacks the ethyl chain and hydroxyl group.
1-(2,4-Dibromophenyl)ethanol: Similar structure with bromine atoms at different positions.
Phenylethanol: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
Uniqueness: 1-(2,6-Dibromophenyl)ethanol is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H8Br2O |
|---|---|
Molekulargewicht |
279.96 g/mol |
IUPAC-Name |
1-(2,6-dibromophenyl)ethanol |
InChI |
InChI=1S/C8H8Br2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3 |
InChI-Schlüssel |
KHWCJWKVYJCFKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=CC=C1Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(Nitrooxy)butyl [(5-hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]acetate](/img/structure/B13941868.png)
![tert-Butyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13941875.png)
![3-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13941880.png)
![2-Ethyl-1,3-dimethylbenzo[F]quinoline-5-sulfonic acid](/img/structure/B13941891.png)








